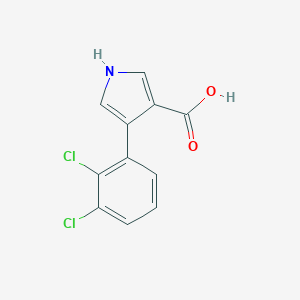![molecular formula C6H6N4S2 B017201 Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- CAS No. 19835-31-5](/img/structure/B17201.png)
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- is a heterocyclic compound that has been studied extensively in the field of medicinal chemistry. It has shown promise as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemische Und Physiologische Effekte
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. It has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- in lab experiments is its high purity and availability. It has been synthesized using several different methods, and its purity has been confirmed using various analytical techniques. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy in specific disease models.
Zukünftige Richtungen
There are several future directions for the study of thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-. One direction is to further elucidate its mechanism of action, which may lead to the development of more targeted therapies for specific diseases. Another direction is to explore its potential as a treatment for other diseases, such as infectious diseases and metabolic disorders. Additionally, there is a need for more studies to evaluate its safety and toxicity in animal models and humans.
Synthesemethoden
The synthesis of thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- has been reported in several studies. One of the most common methods involves the condensation of 2-aminothiazole with 2-cyano-3-methylthiophene followed by cyclization with urea. Another method involves the condensation of 2-aminothiazole with 2-cyano-3-methylthiophene followed by reaction with hydrazine hydrate and cyclization with formamide. Both methods have been shown to yield high purity thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-.
Wissenschaftliche Forschungsanwendungen
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
19835-31-5 |
|---|---|
Produktname |
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- |
Molekularformel |
C6H6N4S2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H6N4S2/c1-11-6-9-3-2-8-5(7)10-4(3)12-6/h2H,1H3,(H2,7,8,10) |
InChI-Schlüssel |
AUXBHVTXXUIPHQ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CN=C(N=C2S1)N |
Kanonische SMILES |
CSC1=NC2=CN=C(N=C2S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



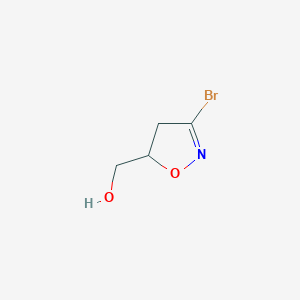

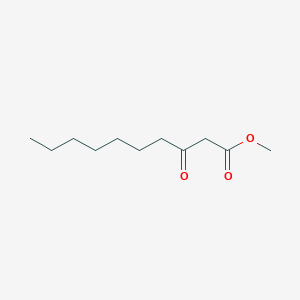

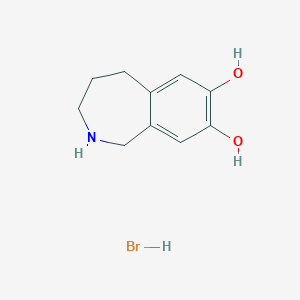
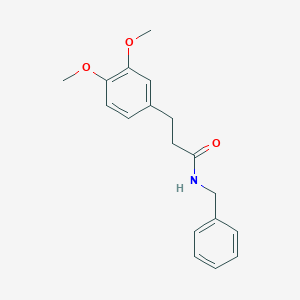
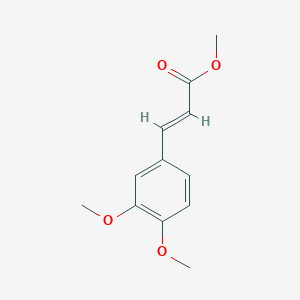

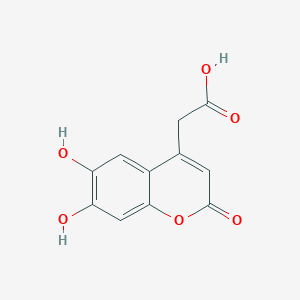
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)
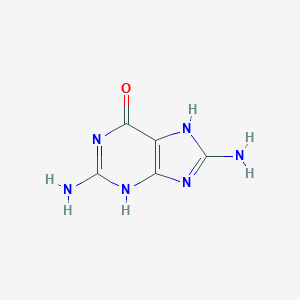

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
